molecular formula C7H5BrF3N B1203737 2-Bromo-4-(trifluoromethyl)aniline CAS No. 57946-63-1

2-Bromo-4-(trifluoromethyl)aniline

Cat. No. B1203737
CAS RN: 57946-63-1
M. Wt: 240.02 g/mol
InChI Key: QKRJIXSZTKOFTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-4-(trifluoromethyl)aniline involves various chemical routes, including halogenation and substitution reactions that introduce the bromo and trifluoromethyl groups onto the aniline ring. A notable method includes the use of bromine as a brominating agent under optimal conditions to achieve high yields and purity of the product (Ding Zhi-yuan, 2011). Additionally, photoredox catalysis has been employed for fluoroalkylation of anilines, demonstrating the utility of visible light in the synthesis of bromo and trifluoromethyl-substituted arenes (Jingjing Kong et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(trifluoromethyl)aniline has been characterized using various spectroscopic techniques. Studies involving Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) spectroscopy, along with density functional theory (DFT) computations, have provided insights into the vibrational spectra, hyperconjugation interactions, and molecular electrostatic potential (MEP) of this compound (B. Revathi et al., 2017).

Chemical Reactions and Properties

2-Bromo-4-(trifluoromethyl)aniline participates in various chemical reactions, including coupling and halogenation processes, due to the reactive nature of the bromine and amino groups. The compound's ability to undergo facile transformation into other functionalized molecules underscores its versatility in organic synthesis. The presence of the trifluoromethyl group enhances the molecule's reactivity towards nucleophilic substitution reactions, enabling further derivatization and functional group transformations (Jingjing Kong et al., 2017).

Scientific Research Applications

  • Vibrational Analysis for NLO Materials : 2-Bromo-4-(trifluoromethyl)aniline has been studied for its vibrational properties, which are important for non-linear optical (NLO) materials. The research involved experimental and theoretical vibrational analysis using Fourier Transform-Infrared and Raman techniques. This study is significant for understanding the molecular interactions and properties that contribute to the material's potential use in NLO applications (Revathi et al., 2017).

  • Synthesis of Quinolinones and Quinolines : The compound has been used in the synthesis of various quinolinones and quinolines. This includes its transformation into 4-bromo-2-(trifluoromethyl)quinolines, which can be further processed into different functionalized compounds. These syntheses are crucial for the development of compounds with potential pharmaceutical applications (Marull & Schlosser, 2003; 2004).

  • Photocatalysis and Functional Molecule Synthesis : Research has shown that 2-Bromo-4-(trifluoromethyl)aniline can be used in photocatalytic processes to create tetrafluoroethylated compounds. These processes involve visible-light-induced fluoroalkylation and are important for synthesizing functional molecules, demonstrating the compound's utility in organic synthesis (Kong et al., 2017).

  • Chemical Modification and Derivative Synthesis : The compound serves as a starting material for the synthesis of various derivatives, demonstrating its versatility in chemical modifications. This includes the synthesis of isatin derivatives, which are important in pharmaceutical research (Zhenmin, 2008).

properties

IUPAC Name

2-bromo-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRJIXSZTKOFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206667
Record name 2-Bromo-4-trifluoromethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethyl)aniline

CAS RN

57946-63-1
Record name 2-Bromo-4-trifluoromethylaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-trifluoromethylaniline
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Record name 2-Bromo-4-trifluoromethylaniline
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Record name 2-bromo-4-trifluoromethylaniline
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Synthesis routes and methods

Procedure details

To 161.0 g of p-aminobenzotrifluoride and 10.0 g of iron filings is added, dropwise, with agitation at 35°-40°, 160.0 g of bromine, using a slow stream of nitrogen to sweep out the evolved hydrogen bromide. Subsequently, the mixture is agitated for an additional two hours and then distilled in vacuo to give 3-bromo-4-aminobenzotrifluoride.
Quantity
161 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Podgoršek, S Stavber, M Zupan, J Iskra - Tetrahedron, 2009 - Elsevier
AH 2 O 2 –HBr system and N-bromosuccinimide in an aqueous medium were used as a ‘green’ approach to electrophilic and radical bromination. Several activated and less activated …
Number of citations: 166 www.sciencedirect.com
H Cao, G Zhu, L Sun, G Chen, X Ma, X Luo… - European Journal of …, 2019 - Elsevier
Isocitrate dehydrogenase 1 (IDH1), which catalyzes the conversion of isocitrate to α-ketoglutarate, is one of key enzymes in the tricarboxylic acid cycle (TCA). Hotspot mutation at Arg …
Number of citations: 9 www.sciencedirect.com
RJ Myerson - 2017 - etheses.bham.ac.uk
This thesis reports the Structure Activity Relationship study that was performed upon the 5-substituted-indole core as a means to identify Negative Allosteric Modulators of the human 5-…
Number of citations: 3 etheses.bham.ac.uk
K Sun, S Liu, PM Bec, TG Driver - scienceopen.com
General. 1H NMR and 13C NMR spectra were recorded at ambient temperature using 500 MHz or 300 MHz spectrometers. The data are reported as follows: chemical shift in ppm from …
Number of citations: 0 www.scienceopen.com
T HIROTSUGU - 2017 - core.ac.uk
As mentioned in Chapter 1, transition metal catalyzed dehydrogenation of ammonia-borane (AB) was extensively studied in terms of development of hydrogen storage techniques. …
Number of citations: 5 core.ac.uk
T Lasing - 2019 - digital.car.chula.ac.th
Recently, fluorinated rhodacyanine has been disclosed as a highly effective agent against Leishmania donovani; it was shown that replacement of hydrogen with a fluorine atom on a …
Number of citations: 0 digital.car.chula.ac.th
ID Wilson, JC Lindon… - Handbook of drug …, 2008 - api.taylorfrancis.com
… An illustrative example of the use of both approaches is the study of the metabolic fate of 2-bromo-4-trifluoromethyl-aniline in the rat (dosed at 50 mg/kg) (39) where both 19F NMR and …
Number of citations: 9 api.taylorfrancis.com
LY Wu, M Usman, WB Liu - Molecules, 2020 - mdpi.com
An iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols for the synthesis of 1,1′-Bi-2-naphthol (BINOL) derivatives is reported. The coupling reaction provides …
Number of citations: 10 www.mdpi.com
X Li, X Zhao, Y Liu, TA Hatton, Y Liu - Nature Energy, 2022 - nature.com
Carbon capture is considered a critical means for climate change mitigation. However, conventional wet chemical scrubbing utilizing sp 3 amines suffers from high energy consumption, …
Number of citations: 23 www.nature.com
ID Wilson - NMR Spectroscopy in Pharmaceutical Analysis, 2008 - Elsevier
… An example of the above is the identification of 2-bromo-4-trifluoromethyl-aniline metabolites in rat urine. Here, both 19 F NMR detection and negative ion ESI MS (for the bromine …
Number of citations: 2 www.sciencedirect.com

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